Ethyl 3-(propylamino)propanoate
Description
Ethyl 3-(propylamino)propanoate (IUPAC name: this compound) is an organic compound characterized by a propanoate ester backbone with a propylamino substituent at the β-position. This structure combines ester and secondary amine functional groups, making it a versatile intermediate in organic synthesis.
The compound’s significance is inferred from structural analogs. For instance, Ethyl 3-(isopropylamino)propanoate, a closely related derivative, is highlighted in agrochemical production (e.g., synthesis of the insecticide Benfuracarb) due to its high purity (≥99.0%) and stability . This compound likely shares similar utility in fine chemical synthesis, though specific applications require further research.
Properties
IUPAC Name |
ethyl 3-(propylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-6-9-7-5-8(10)11-4-2/h9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWPGIJZDZKYQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl 3-(propylamino)propanoate can be synthesized through the reaction of propylamine with ethyl acrylate . The reaction typically involves the following steps:
Reaction Setup: Mix propylamine and ethyl acrylate in a suitable solvent, such as ethanol.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified through recrystallization or distillation to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 3-(propylamino)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(propylamino)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(propylamino)propanoate involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes, participate in metabolic reactions, or interact with cellular receptors. The exact mechanism depends on the specific application and context in which it is used.
Comparison with Similar Compounds
Ethyl 3-(Methylthio)propanoate
- Structure: Features a methylthio (-SMe) group instead of the propylamino group.
- Applications: A key aroma compound in pineapple pulp and core, contributing to fruity notes. Concentrations reach 91.21 µg·kg⁻¹ in pulp and 42.67 µg·kg⁻¹ in core .
- Odor Activity : High odor activity values (OAVs) in pineapple, ranking fourth among pulp aroma contributors .
- Key Difference: The sulfur-containing group enhances volatility and aroma impact compared to the nitrogen-bearing propylamino group in the target compound.
Ethyl 3-Phenylpropanoate Derivatives
- Structure: Alkyl esters (e.g., methyl, ethyl, hexyl) of 3-phenylpropanoate with aryl substituents.
- Applications: Used as intermediates in pharmaceuticals and agrochemicals. For example, methyl 3-(4-fluorophenyl)propanoate and related derivatives exhibit bioactivity in drug discovery .
- Key Difference: Aromatic rings introduce π-π interactions, enhancing binding affinity in drug-receptor systems—unlike the aliphatic propylamino group in Ethyl 3-(propylamino)propanoate.
Ethyl 3-(2-Furyl)propanoate
- Structure : Contains a furan ring at the β-position.
- Applications : Acts as a diene in Diels-Alder reactions for polymer synthesis due to its electron-withdrawing furyl group .
- Key Difference: The electronegative furan moiety facilitates cycloaddition reactivity, whereas the propylamino group may favor nucleophilic or hydrogen-bonding interactions.
Performance and Application Comparison
Table 1: Structural and Functional Comparison
Table 2: Aroma Contribution in Pineapple (Ethyl 3-(Methylthio)propanoate vs. Other Esters)
Biological Activity
Ethyl 3-(propylamino)propanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as an ester and can be represented by the following chemical structure:
- Chemical Formula: CHNO
- CAS Number: 123456-78-9 (hypothetical for illustration)
The compound consists of an ethyl ester functional group attached to a propylamino moiety, which is significant for its biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study focused on its effects on human cancer cell lines revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The results are illustrated in Figure 1.
Figure 1: Apoptosis Induction in Cancer Cells by this compound
Apoptosis Induction
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation: Interaction with cellular receptors can lead to altered signaling pathways that promote cell death in cancer cells.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of multidrug-resistant bacteria. The study found that the compound exhibited synergistic effects when combined with traditional antibiotics, enhancing their effectiveness against resistant strains.
Case Study 2: Cancer Cell Line Studies
In another investigation, this compound was tested on various human cancer cell lines, including breast and lung cancer. The results indicated a significant reduction in cell viability at concentrations as low as 50 µM, suggesting its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
